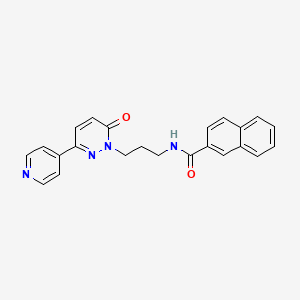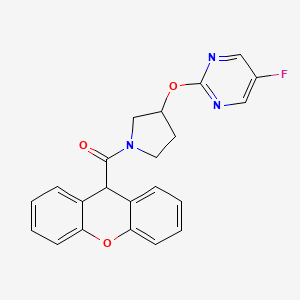
(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(9H-xanthen-9-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(9H-xanthen-9-yl)methanone” is a complex organic molecule that features a combination of pyrimidine, pyrrolidine, and xanthene moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(9H-xanthen-9-yl)methanone” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the pyrimidine moiety: Starting with a fluorinated pyrimidine derivative, which can be synthesized through nucleophilic substitution reactions.
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Coupling reactions: The pyrimidine and pyrrolidine intermediates can be coupled using suitable reagents and conditions to form the desired compound.
Xanthene incorporation:
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This can include the use of automated synthesis equipment and high-throughput screening of reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
The compound “(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(9H-xanthen-9-yl)methanone” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of “(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(9H-xanthen-9-yl)methanone” would depend on its specific biological target. Generally, such compounds can interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(9H-xanthen-9-yl)methanone: can be compared with other fluorinated pyrimidine derivatives, pyrrolidine-containing compounds, and xanthene-based molecules.
Uniqueness
The uniqueness of this compound lies in its combination of three distinct moieties, which may confer unique biological or chemical properties compared to other similar compounds.
Eigenschaften
IUPAC Name |
[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-(9H-xanthen-9-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3/c23-14-11-24-22(25-12-14)28-15-9-10-26(13-15)21(27)20-16-5-1-3-7-18(16)29-19-8-4-2-6-17(19)20/h1-8,11-12,15,20H,9-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOIGSWBUQLWQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
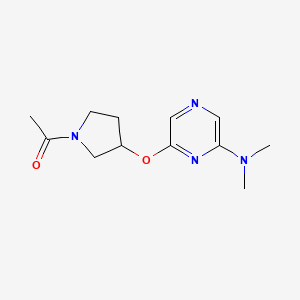
![3-Amino-2-imino-hexahydro-1,5$l^{6},3-[1$l^{6}]thieno[3,4-d][1,3]thiazole-5,5-dione hydrobromide](/img/structure/B2760303.png)
![ethyl 2-(8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2760305.png)

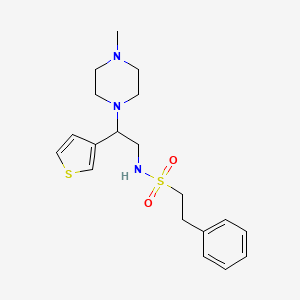
![N-(3,4-DIMETHYLPHENYL)-2-{[4-(4-METHOXYPHENYL)-7,8-DIMETHYL-3H-1,5-BENZODIAZEPIN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2760308.png)
![6-methoxy-2-[4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]-1H-indole](/img/structure/B2760309.png)
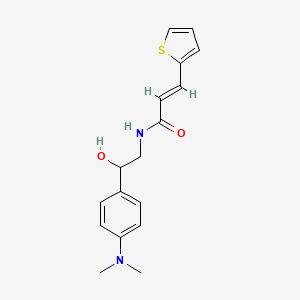
![N'-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2760312.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenoxyacetamide](/img/structure/B2760314.png)
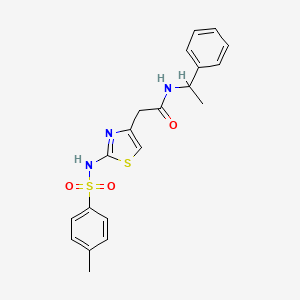
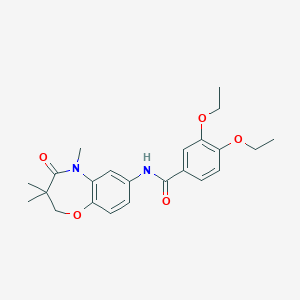
![1-(2-ethylphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2760320.png)
